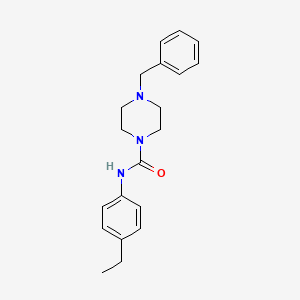![molecular formula C18H19N3O2S B5370753 4-CYANO-NN3-TRIMETHYL-5-[2-(2-METHYLPHENYL)ACETAMIDO]THIOPHENE-2-CARBOXAMIDE](/img/structure/B5370753.png)
4-CYANO-NN3-TRIMETHYL-5-[2-(2-METHYLPHENYL)ACETAMIDO]THIOPHENE-2-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-CYANO-NN3-TRIMETHYL-5-[2-(2-METHYLPHENYL)ACETAMIDO]THIOPHENE-2-CARBOXAMIDE is a complex organic compound with the molecular formula C18H19N3O2S and a molecular weight of 341.42736 g/mol . This compound is known for its unique structure, which includes a thiophene ring, a cyano group, and an acetamido group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYANO-NN3-TRIMETHYL-5-[2-(2-METHYLPHENYL)ACETAMIDO]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring at room temperature, or heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-CYANO-NN3-TRIMETHYL-5-[2-(2-METHYLPHENYL)ACETAMIDO]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the acetamido group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions can vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
4-CYANO-NN3-TRIMETHYL-5-[2-(2-METHYLPHENYL)ACETAMIDO]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It may be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
作用機序
The mechanism of action of 4-CYANO-NN3-TRIMETHYL-5-[2-(2-METHYLPHENYL)ACETAMIDO]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
Similar compounds include other thiophene derivatives, such as:
Thieno[3,2-d]pyrimidine: Known for its diverse biological activities.
Thieno[3,4-b]pyridine: Used in the synthesis of various pharmaceuticals.
Uniqueness
4-CYANO-NN3-TRIMETHYL-5-[2-(2-METHYLPHENYL)ACETAMIDO]THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in scientific research and industrial applications.
特性
IUPAC Name |
4-cyano-N,N,3-trimethyl-5-[[2-(2-methylphenyl)acetyl]amino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-11-7-5-6-8-13(11)9-15(22)20-17-14(10-19)12(2)16(24-17)18(23)21(3)4/h5-8H,9H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXGAFUYXOKDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=C(C(=C(S2)C(=O)N(C)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[3-[methyl(2-phenylethyl)amino]piperidin-1-yl]-2-oxoethyl]methanesulfonamide](/img/structure/B5370680.png)
![3-[(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5370701.png)
![6-(4-benzylpiperidin-1-yl)-2-N-[(Z)-[3-[(2,4-dichlorophenyl)methyl]indol-1-yl]methylideneamino]-4-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5370704.png)
![(4Z)-5-morpholin-4-yl-2-(4-nitrophenyl)-4-[(E)-3-phenylprop-2-enylidene]pyrazol-3-one](/img/structure/B5370714.png)
![2-methyl-5-[1-(5-methyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]-4-phenyl-1,2,4-triazol-3-one](/img/structure/B5370732.png)
![6-chloro-5-methyl-7-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5370733.png)

![2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5370741.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B5370745.png)
![2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B5370755.png)

![(3S,4S)-1-[[5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methyl]piperidine-3,4-diol](/img/structure/B5370759.png)
![5-amino-2-benzylsulfanyl-6-[(Z)-(2,5-dimethylindol-3-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5370762.png)
